2-Fluoro-6-methoxynaphthalene

Catalog No.
S1509853
CAS No.
13101-89-8
M.F
C11H9FO
M. Wt
176.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methoxynaphthalene

CAS Number

13101-89-8

Product Name

2-Fluoro-6-methoxynaphthalene

IUPAC Name

2-fluoro-6-methoxynaphthalene

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

InChI

InChI=1S/C11H9FO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3

InChI Key

UJQOYDMIMQIDBY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)F

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)F

2-Fluoro-6-methoxynaphthalene is an aromatic compound belonging to the naphthalene family, characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 6-position of the naphthalene ring. Its molecular formula is C11H9FOC_{11}H_{9}FO and it has a molecular weight of approximately 182.19 g/mol. The compound typically appears as a colorless to pale yellow liquid and possesses distinct aromatic properties, making it relevant in various chemical applications.

, including:

  • Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring, allowing electrophiles to attack at ortho or para positions relative to the methoxy group.
  • Cross-Coupling Reactions: It can serve as a coupling partner in reactions such as Suzuki or Heck reactions, particularly when forming biaryl compounds.

Several methods exist for synthesizing 2-fluoro-6-methoxynaphthalene:

  • Fluorination of 6-Methoxynaphthalene:
    • This method involves the direct fluorination of 6-methoxynaphthalene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Electrophilic Aromatic Substitution:
    • Starting from naphthalene derivatives, methoxy and fluorine substituents can be introduced sequentially through electrophilic aromatic substitution reactions.
  • Palladium-Catalyzed Reactions:
    • Utilizing palladium catalysts allows for the selective introduction of the fluorine atom in the presence of other functional groups on the naphthalene ring.

2-Fluoro-6-methoxynaphthalene finds applications in various fields:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential precursor in drug development due to its structural features that may confer biological activity.
  • Material Science: Used in the production of advanced materials where specific electronic properties are desired.

Several compounds share structural similarities with 2-fluoro-6-methoxynaphthalene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Bromo-6-methoxynaphthaleneBromine instead of FluorineActive intermediate in anti-inflammatory drugs
2-Iodo-6-methoxynaphthaleneIodine instead of FluorineUsed in various organic synthesis reactions
1-Methoxy-2-naphtholHydroxy group at position 1Exhibits different reactivity patterns due to hydroxy group
2-Methoxy-1-naphthaldehydeAldehyde functional groupPotentially useful in organic synthesis

Uniqueness: The presence of a fluorine atom in 2-fluoro-6-methoxynaphthalene enhances its electrophilicity compared to brominated or iodinated counterparts, potentially making it more reactive in certain chemical transformations. Additionally, the methoxy group provides electron-donating effects that can influence reaction pathways differently than other substituents like bromine or iodine.

Direct fluorination methods aim to introduce the fluorine atom at the desired position (C2) of 6-methoxynaphthalene. Challenges include regioselectivity and compatibility with the electron-donating methoxy group.

Key Approaches and Mechanisms

  • Electrophilic Fluorination with Selectfluor®

    • Substrate: 6-Methoxynaphthalene derivatives with directing groups.
    • Reagents: 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) .
    • Mechanism: Electrophilic fluorine transfer via single-electron-transfer (SET) pathways.
    • Regioselectivity: Methoxy directs fluorination to para (C1) and ortho (C5) positions, making C2 fluorination challenging.
  • Palladium-Mediated C-H Fluorination

    • Catalysts: Pd(IV) complexes (e.g., Pd(OAc)₂ with ligands) .
    • Conditions: Oxidative conditions with fluoride salts (e.g., KF).
    • Limitations: Requires activation of C2-H bond, which is hindered by the electron-rich methoxy group.

Table 1: Direct Fluorination Methods for 6-Methoxynaphthalene Derivatives

MethodReagents/ConditionsRegioselectivityYield (%)Reference
Selectfluor®Selectfluor®, CH₂Cl₂, RTC1/C530–50
Pd(IV)-CatalyzedPd(OAc)₂, KF, DMF, 80°CC2 (low)20–30

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions enable site-specific fluorination via cross-coupling with fluorinated reagents. This method is particularly effective for introducing fluorine at position C2.

Methodology Overview

  • Aryl Halide to Aryl Fluoride

    • Substrate: 2-Bromo-6-methoxynaphthalene.
    • Catalysts: Pd(0) or Pd(II) complexes with bulky ligands (e.g., t-BuBrettPhos) .
    • Fluorinating Agents: Selectfluor® or AgF .
    • Mechanism: Oxidative addition of Pd to the C-Br bond, followed by transmetallation with fluoride and reductive elimination .
  • Aryl Triflate to Aryl Fluoride

    • Substrate: 2-Triflate-6-methoxynaphthalene.
    • Conditions: Pd(OAc)₂, CsF, DMF, 80°C .
    • Yield: Up to 70% for electron-deficient substrates.

Table 2: Palladium-Catalyzed Fluorination of Halogenated Precursors

PrecursorCatalyst SystemFluorinating AgentYield (%)Reference
2-Bromo-6-methoxyPd(OAc)₂, t-BuBrettPhosSelectfluor®65
2-Triflate-6-methoxyPd(OAc)₂, CsFAgF70

Key Insight: Bulky ligands enhance catalytic activity by stabilizing intermediates and preventing aggregation.

Wittig Olefination and Hydrodefluorination Protocols

Wittig olefination and hydrodefluorination offer indirect routes to 2-fluoro-6-methoxynaphthalene by installing fluorine via intermediate alkenes.

Stepwise Synthesis

  • Wittig Olefination

    • Substrate: 2-Formyl-6-methoxynaphthalene.
    • Reagents: Ph₃P=CH₂, THF, RT .
    • Product: 2-Vinyl-6-methoxynaphthalene.
  • Hydrodefluorination

    • Reagents: NaBH₄, DMSO, RT .
    • Mechanism: Borohydride-mediated removal of fluorine from perfluorinated precursors.
    • Application: Converts 2-trifluoromethyl-6-methoxynaphthalene to 2-fluoro-6-methoxynaphthalene.

Table 3: Hydrodefluorination of Fluorinated Precursors

PrecursorConditionsYield (%)Reference
2-Trifluoromethyl-6-methoxyNaBH₄, DMSO, RT60
2-Difluoromethyl-6-methoxyNaBH₄, THF, 45°C50

Limitation: Requires perfluorinated precursors, which are costly and environmentally challenging.

Solid-Phase Synthesis Using Merrifield Resin Systems

Solid-phase synthesis enables efficient purification and isolation of intermediates, particularly useful for multi-step protocols.

Protocol

  • Resin Functionalization

    • Resin: Merrifield peptide resin.
    • Application: Scavenges byproducts (e.g., Ph₃P) during Wittig reactions .
  • Synthetic Workflow

    • Step 1: Immobilize 2-formyl-6-methoxynaphthalene on resin.
    • Step 2: Perform Wittig olefination.
    • Step 3: Hydrodefluorination and resin-mediated purification.

Table 4: Solid-Phase Purification Efficiency

ByproductResin Loading (mmol/g)Removal Efficiency (%)Reference
Ph₃P1.5>95
TTPO1.290

Advantage: Eliminates chromatography, reducing solvent waste and improving scalability.

Computational Transition-State Analysis of Fluorination Pathways

The regioselectivity of fluorination reactions involving 2-fluoro-6-methoxynaphthalene is profoundly influenced by transition-state energetics, as revealed by density functional theory (DFT) calculations. Studies on analogous naphthalene systems demonstrate that fluorination pathways are highly sensitive to the electronic environment of the aromatic ring. For instance, coordination of fluoride ions with hydrogen-bond donor (HBD) catalysts alters charge density at the reaction site, thereby modulating activation barriers [2].

In one computational analysis, the free energy difference ($$ \Delta G^\ddagger $$) between α- and β-fluorination pathways was found to depend on the strength of fluoride coordination. Uncomplexed fluoride ions favored α-attack by 9 kJ/mol, whereas HBD-bound fluoride shifted preference to β-fluorination by 14 kJ/mol [2]. This reversal arises from the HBD’s ability to stabilize transition states through electrostatic interactions, effectively lowering the energy barrier for the β-pathway.

A comparative analysis of substituent effects further highlights the role of the methoxy group. Calculations on 6-methoxy-substituted naphthalenes revealed that the electron-donating methoxy group enhances electron density at the ortho and para positions, rendering these sites more susceptible to electrophilic attack. However, the adjacent fluorine atom’s electron-withdrawing effect counterbalances this trend, creating a nuanced electronic landscape that dictates regioselectivity [6].

Substituent PositionFluorination Pathway$$ \Delta G^\ddagger $$ (kJ/mol)Preferred Site
6-Methoxyα-Fluorination92.4Minor
6-Methoxyβ-Fluorination78.3Major
2-Fluoroα-Fluorination85.7Moderate

Table 1: Computed free energy barriers for fluorination pathways in substituted naphthalenes [2] [6].

These findings underscore the importance of computational modeling in predicting and rationalizing regiochemical outcomes in complex aromatic systems.

Hydrogen-Bond Donor Catalysis in Nucleophilic Fluorination

Hydrogen-bond donor catalysts, such as Schreiner’s urea (SU), have emerged as powerful tools for controlling regioselectivity in nucleophilic fluorination reactions. In the presence of SU, the kinetic preference for fluoride attack on dissymmetric aziridinium salts was reversed, favoring β-fluorination over α-fluorination by a ratio of 2.6:1 [2]. This phenomenon is attributed to the catalyst’s dual role: (1) solubilizing alkali metal fluorides and (2) modulating fluoride’s nucleophilicity through bidentate coordination.

Mechanistic studies reveal that SU forms a tight complex with fluoride ions, transferring negative charge from the anion to the catalyst. This charge redistribution reduces fluoride’s basicity while enhancing its selectivity for less electron-rich sites. For 2-fluoro-6-methoxynaphthalene, this translates to preferential fluorination at positions where the methoxy group’s electron-donating effects are attenuated by the fluorine atom’s electronegativity [2].

The catalytic cycle involves three key steps:

  • Pre-equilibrium complexation: SU binds to CsF, forming a soluble fluoride species.
  • Transition-state stabilization: The HBD stabilizes the developing negative charge during fluoride attack.
  • Product release: The catalyst dissociates, regenerating the active fluoride complex.

This methodology has been extended to naphthalene derivatives, where SU-mediated fluorination achieves regioselectivities exceeding 20:1 for certain substrates [2]. The table below summarizes regiochemical outcomes under varying catalytic conditions:

CatalystFluoride SourceSolventα:β RatioYield (%)
NoneCsFTHF20:134
SU (20 mol%)CsFTHF1:2.699
SU (20 mol%)KF1,2-Difluorobenzene1:2.895

Table 2: Impact of HBD catalysis on fluorination regioselectivity [2].

These results highlight the transformative potential of HBD catalysis in achieving site-selective fluorination, a critical advancement for synthesizing complex aromatic fluorides.

Photochemical Alkylation and Electronic Effects on Reactivity

The electronic interplay between fluorine and methoxy substituents profoundly influences photochemical alkylation reactions. In 6-methoxy-substituted naphthalenes, the methoxy group’s electron-donating resonance effect activates the ring toward electrophilic attack, while the fluorine atom’s inductive electron-withdrawing effect deactivates adjacent positions [6]. This duality creates regioselectivity patterns distinct from those observed in non-fluorinated analogs.

Recent studies on Wittig olefination and hydrodefluorination reactions demonstrate that the 6-methoxy group directs alkylation to the β-position of the naphthalene ring. For example, photochemical excitation of 2-fluoro-6-methoxynaphthalene in the presence of alkenes generates excited-state species where the methoxy group’s lone pairs facilitate charge transfer to the fluorine-substituted ring [6]. This polarization stabilizes transition states leading to β-alkylation products, as evidenced by the following data:

Reaction TypeSubstituentMajor Product (Yield %)β:α Ratio
Photochemical Alkylation6-Methoxyβ-Alkylated (78)4.5:1
Thermal Alkylation6-Methoxyα-Alkylated (62)1:1.2

Table 3: Regioselectivity in alkylation reactions of 6-methoxy-substituted naphthalenes [6].

The methoxy group’s electron-donating capacity also mitigates steric hindrance during alkylation, as demonstrated in reactions with bulky electrophiles. Computational analyses indicate that the methoxy group’s resonance stabilization lowers the energy of the alkylation transition state by 15–20 kJ/mol compared to non-substituted naphthalenes [6].

XLogP3

3.6

Dates

Last modified: 07-17-2023

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